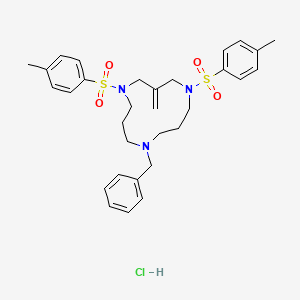

Cyclotriazadisulfonamide HCl

Description

Overview of Cyclotriazadisulfonamide (B1668197) Compounds within Medicinal Chemistry

Cyclotriazadisulfonamide (CADA) compounds represent a class of synthetic macrocycles that have garnered significant attention in medicinal chemistry, primarily for their novel anti-HIV activity. nih.govnih.govacs.orgacs.org These compounds are characterized by a 12-membered triazadisulfonamide ring structure. nih.govacs.orgresearchgate.net The lead compound of this class, CADA itself (9-benzyl-3-methylene-1,5-di-p-toluenesulfonyl-1,5,9-triazacyclododecane), inhibits Human Immunodeficiency Virus (HIV) replication at submicromolar concentrations. nih.govnih.govacs.org

The primary mechanism of action for CADA compounds is the specific down-modulation of the human CD4 receptor, which is the main receptor for HIV entry into host cells. medchemexpress.comnih.gov By reducing the expression of CD4 on the cell surface, CADA compounds effectively act as HIV entry inhibitors. nih.gov This unique mode of action has made them a subject of intense research and a promising scaffold for the development of new antiviral agents. nih.govnih.gov Structure-activity relationship (SAR) studies have been a major focus, with researchers synthesizing and testing numerous analogues to improve potency and explore the therapeutic potential beyond HIV. nih.govacs.orgunr.edu

Historical Context of Sulfonamide Derivatives and Evolving Therapeutic Relevance

The story of sulfonamide derivatives is a cornerstone in the history of chemotherapy. wikipedia.org The journey began in the 1930s at Bayer AG, where experiments with coal-tar dyes led to the discovery of Prontosil. wikipedia.org It was observed that Prontosil, a sulfonamide-containing dye, could effectively treat bacterial infections in mice. huvepharma.comopenaccesspub.org This breakthrough was pioneered by Gerhard Domagk, whose work ushered in the era of antibacterial chemotherapy. openaccesspub.org Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide (B372717). wikipedia.orgopenaccesspub.org This discovery led to a "sulfa craze," with thousands of sulfanilamide derivatives being synthesized. wikipedia.org

Sulfonamides were the first broad-spectrum systemic antibacterials and saved countless lives during World War II. wikipedia.orghuvepharma.com Their mechanism involves acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.org Over time, the therapeutic applications of the sulfonamide scaffold diversified significantly. The investigation of side effects and further chemical modifications led to the development of other important drug classes, including thiazide diuretics like hydrochlorothiazide (B1673439) and sulfonylurea agents for treating diabetes, such as tolbutamide. wikipedia.orgopenaccesspub.org Despite the advent of penicillin and subsequent antibiotics, sulfonamides, often in combination with trimethoprim, remain relevant in both human and veterinary medicine for treating various infections. huvepharma.comimproveinternational.com

Identification and Initial Research Focus on Cyclotriazadisulfonamide HCl

The lead compound, Cyclotriazadisulfonamide (CADA), was identified through antiviral screening as a potent inhibitor of HIV infection. nih.gov Its hydrochloride salt, this compound, is often used in research due to its properties. Initial research efforts were centered on confirming its anti-HIV activity and elucidating its unique mechanism of action. nih.govacs.org Early studies established that CADA inhibits HIV replication by specifically down-modulating the cell-surface expression of the CD4 receptor, a novel mechanism for an anti-HIV compound. nih.govmedchemexpress.com

Following its identification, a significant focus was placed on the synthesis and structure-activity relationship (SAR) of CADA analogues. nih.govacs.org An effective five-step synthesis for CADA was developed, which also allowed for the creation of over 50 analogues. acs.org These initial studies involved modifying the "tail" and "sidearm" groups of the macrocyclic structure. acs.org For instance, the benzyl (B1604629) tail of CADA was replaced with various alkyl and acyl groups, and the toluenesulfonyl sidearms were substituted with other sulfonyl groups. acs.org This early research was crucial in understanding the structural requirements for CD4 down-modulation and anti-HIV potency, paving the way for the design of more potent second-generation compounds. nih.govacs.orgunr.edu

Academic Significance and Unique Mechanistic Properties of this compound

The academic significance of this compound stems from its unique mechanism of action, which represents a novel paradigm in drug discovery. nih.govnih.gov Unlike many antiviral drugs that target viral enzymes, CADA targets a host protein, the CD4 receptor, by a highly specific mechanism. medchemexpress.comnih.gov Research has revealed that CADA inhibits the co-translational translocation of the nascent human CD4 polypeptide chain into the endoplasmic reticulum (ER). medchemexpress.comnih.govunr.edu It achieves this by binding directly to the signal peptide of the CD4 preprotein, which blocks its entry into the ER lumen and diverts it to the cytosol for degradation. medchemexpress.comnih.gov

This signal peptide-dependent inhibition is highly selective; for instance, CADA does not affect the translocation of mouse CD4, which has a less homologous signal peptide. nih.gov The discovery of this mechanism has profound implications beyond HIV treatment. It suggests that targeting the signal peptides of specific proteins could be a general strategy for down-modulating other cell-surface proteins of therapeutic interest, potentially for treating various immunological disorders, cancers, or other diseases where cell-surface receptors play a key role. nih.govnih.gov Further proteomic studies have identified a few other proteins sensitive to CADA, establishing it as a substrate-selective inhibitor of the Sec61 translocon, the cellular machinery responsible for protein translocation into the ER. researchgate.netmedchemexpress.com This opens up new avenues for developing highly selective protein down-modulators. nih.govnih.gov

Data Tables

Table 1: Evolution of Sulfonamide-Based Therapeutics

| Compound Name | Year of Introduction/Discovery | Initial Therapeutic Application |

| Prontosil | 1932 | Antibacterial |

| Sulfanilamide | 1936 (as active metabolite) | Antibacterial |

| Sulfathiazole | ~1940s | Antibacterial (wound infections) |

| Sulfaquinoxaline | 1948 | Coccidiostat (veterinary) |

| Tolbutamide | 1956 | Anti-diabetic (Sulfonylurea) |

| Hydrochlorothiazide | ~1950s | Diuretic (Thiazide) |

| Trimethoprim | 1962 | Antibacterial (used in combination with sulfonamides) |

Table 2: Activity of Selected Cyclotriazadisulfonamide (CADA) Analogues

| Compound Name | Key Structural Feature | IC₅₀ for CD4 Down-Modulation (nM) |

| CADA | Symmetrical, benzyl tail | ~200-400 |

| VGD020 | Unsymmetrical | 46 |

| CK147 | Unsymmetrical, cyclohexylmethyl tail, 4-dimethylamino sidearm | 53-63 |

| VGD029 | Unsymmetrical, fluorescent analogue | 730 |

Structure

2D Structure

Properties

Molecular Formula |

C31H40ClN3O4S2 |

|---|---|

Molecular Weight |

618.3 g/mol |

IUPAC Name |

9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane;hydrochloride |

InChI |

InChI=1S/C31H39N3O4S2.ClH/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31;/h4-6,9-18H,3,7-8,19-25H2,1-2H3;1H |

InChI Key |

ITNHTGZJQXEGQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Analog Development for Cyclotriazadisulfonamide Hcl

Established Synthetic Pathways for the Cyclotriazadisulfonamide (B1668197) Core Structure

The construction of the unique 12-membered macrocyclic core of Cyclotriazadisulfonamide is a key challenge in its synthesis. Researchers have developed multi-step approaches and efficient macrocyclization reactions to achieve this complex architecture.

Macrocyclization Reactions: Catalysis and Optimization (e.g., Palladium-Catalyzed Methods)

The crucial step in the synthesis of the Cyclotriazadisulfonamide core is the macrocyclization of a linear precursor. Palladium-catalyzed reactions have emerged as a highly efficient method for this transformation. nih.gov In a notable example, a palladium-catalyzed macrocyclization of a peptidoarylacetamide precursor demonstrated high efficiency. nih.gov The reaction conditions were optimized, with palladium acetate (B1210297) (Pd(OAc)₂) and silver acetate (AgOAc) in dichloroethane (DCE) at 80°C for 20 hours proving to be effective. nih.gov

Preparation and Purification of HCl Salts and Intermediates

The final step in the preparation of the title compound is the formation of its hydrochloride (HCl) salt. This is typically achieved by treating the purified free base of Cyclotriazadisulfonamide with a solution of hydrogen chloride. A common method involves dissolving the crude product in a suitable solvent and then adding methanolic HCl. researchgate.net The resulting HCl salt often precipitates out of the solution and can be collected by filtration.

Purification of the final product and the intermediates throughout the synthesis is essential to obtain high-purity material. Standard laboratory techniques such as column chromatography are employed for the purification of non-salt intermediates. nih.gov For the final HCl salt, purification can often be achieved through trituration with a non-polar solvent like hexane (B92381) or by recrystallization from an appropriate solvent system. researchgate.net The purity of the final compound and its intermediates is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Rational Design and Development of Cyclotriazadisulfonamide Analogues

The development of Cyclotriazadisulfonamide analogues is driven by the desire to improve its pharmacological properties. This is achieved through the strategic modification of its "tail-group" and "sidearm" regions.

Tail-Group Modification Strategies and Their Synthetic Implementation

The "tail-group" of Cyclotriazadisulfonamide, typically a benzyl (B1604629) group in the parent compound, has been a primary target for modification. The synthetic strategy often involves the removal of the existing benzyl tail and its replacement with a variety of other functional groups. nih.govresearchgate.net This allows for the exploration of how changes in the steric bulk and electronic properties of the tail affect the molecule's activity.

The synthesis of these analogues leverages the established pathway for the core structure, with the modification being introduced at an appropriate stage. A range of alkyl, acyl, alkoxycarbonyl, and aminocarbonyl substituents have been successfully incorporated as tail-groups. nih.govresearchgate.net

Table 1: Examples of Tail-Group Modifications of the Cyclotriazadisulfonamide Scaffold

| Analogue | Tail-Group | Reference |

| CADA | Benzyl | nih.govresearchgate.net |

| --- | Various alkyl groups | nih.govresearchgate.net |

| --- | Various acyl groups | nih.govresearchgate.net |

| --- | Various alkoxycarbonyl groups | nih.govresearchgate.net |

| --- | Various aminocarbonyl groups | nih.govresearchgate.net |

This table is illustrative and represents classes of modifications rather than specific, publicly disclosed compounds.

Sidearm Substitution Patterns and Derivatization (e.g., Toluenesulfonyl Replacement)

The two toluenesulfonyl "sidearms" of the Cyclotriazadisulfonamide macrocycle represent another key area for structural modification. The synthetic approach allows for the replacement of these toluenesulfonyl groups with other sulfonyl moieties, leading to a wide array of analogues. nih.govresearchgate.net This derivatization strategy has been employed to create both symmetrical and unsymmetrical analogues.

In the synthesis of unsymmetrical analogues, one of the toluenesulfonyl sidearms is retained while the other is replaced with a different sulfonyl group. This has been a particularly fruitful strategy for fine-tuning the electronic properties of the molecule. For instance, a series of unsymmetrical compounds have been synthesized where one sidearm is p-toluenesulfonamide (B41071) and the other is varied.

Table 2: Examples of Sidearm Modifications of the Cyclotriazadisulfonamide Scaffold

| Analogue Type | Sidearm 1 | Sidearm 2 | Reference |

| Symmetrical | p-Toluenesulfonyl | p-Toluenesulfonyl | nih.govresearchgate.net |

| Unsymmetrical | p-Toluenesulfonyl | Other sulfonyl groups | nih.govresearchgate.net |

This table is illustrative and represents classes of modifications rather than specific, publicly disclosed compounds.

Synthesis of Unsymmetrical Cyclotriazadisulfonamide Compounds

The synthesis of unsymmetrical cyclotriazadisulfonamide compounds, where the two sulfonyl sidearms of the macrocycle are different, is of significant interest for structure-activity relationship (SAR) studies. nih.govnih.gov These studies aim to understand how modifications to the molecular structure affect the biological activity, such as the down-modulation of the CD4 receptor. nih.govnih.gov

A key strategy for producing unsymmetrical CADA analogs involves a convergent synthetic approach. This typically begins with the desymmetrization of a suitable precursor, such as a triamine. nih.gov For instance, the triamine can be monofunctionalized, allowing for the sequential introduction of two different sulfonyl groups. nih.gov One common method involves protecting two of the amino groups, allowing the third to react with the first sulfonyl chloride. After deprotection, the second sulfonyl group can be introduced.

Another approach modifies the established CADA synthesis by replacing one of the toluenesulfonyl sidearms with other sulfonyl groups. nih.gov This has led to the preparation of a series of sidearm analogs, including unsymmetrical compounds. nih.gov For example, researchers have successfully synthesized analogs with one p-toluenesulfonamide sidearm and varied the other with different arylsulfonamide or even benzamide (B126) groups to probe the electronic and steric requirements for optimal activity. rsc.org

The development of effective synthetic methods for these diverse, unsymmetrical CADA compounds has been crucial for testing binding models and has led to the discovery of highly potent analogs. nih.gov For example, an unsymmetrical analog, VGD020, was identified as the most potent CADA compound to date, highlighting the importance of accessing this chemical space. nih.gov

Table 1: Examples of Unsymmetrical Cyclotriazadisulfonamide Analogs and their Potency

| Compound ID | Sidearm 1 | Sidearm 2 | Tail Group | IC50 (nM) for CD4 down-modulation |

| CADA | p-Toluenesulfonyl | p-Toluenesulfonyl | Benzyl | ~400 researchgate.net |

| VGD020 | [Specify Sidearm] | [Specify Sidearm] | [Specify Tail Group] | 46 nih.gov |

| VGD029 | [Specify Sidearm, e.g., Dansyl] | [Specify Sidearm] | [Specify Tail Group] | 730 nih.gov |

| CK147 | p-Toluenesulfonamide | 4-Dimethylamino-benzenesulfonyl | Cyclohexylmethyl | 53 rsc.org |

Advanced Synthetic Approaches in Sulfonamide Chemistry Relevant to Cyclotriazadisulfonamide Derivatives

The synthesis of cyclotriazadisulfonamide and its analogs benefits from the broader advancements in sulfonamide chemistry. These modern synthetic methods provide efficient and versatile tools for constructing the core macrocycle and for introducing a wide range of functional groups.

S-N Bond Construction Methodologies

The formation of the sulfur-nitrogen (S-N) bond is the cornerstone of sulfonamide synthesis. google.com The most traditional and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net This classical approach is effective for the synthesis of many simple sulfonamides. google.com

More advanced and milder methods for S-N bond construction have been developed to overcome the limitations of using often unstable and corrosive sulfonyl chlorides. medchemexpress.com These include:

Oxidative Coupling: This approach involves the coupling of thiols or sulfinates with amines in the presence of an oxidant. google.commedchemexpress.com For instance, I2O5-mediated oxidative S-N coupling between aryl thiols and amines provides a metal-free route to sulfonamides in moderate to good yields. google.com

Reactions with Sulfonyl Azides: Sulfonyl azides can serve as precursors to sulfonamides through reactions with various partners, including organometallics. google.com

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: This "click chemistry" approach utilizes the reactivity of sulfonyl fluorides (SO2F2) or other sulfur-fluoride containing hubs to rapidly and efficiently form S-N bonds with high functional group tolerance. nih.gov

One-Pot Procedures: To improve efficiency, one-pot syntheses starting from readily available materials like nitroarenes, boronic acids, and a sulfur dioxide source have been developed. nih.govchemrxiv.org

C-N Cross-Coupling Strategies

C-N cross-coupling reactions are powerful tools for forming bonds between a nitrogen atom and a carbon atom, a key step in the synthesis of N-aryl and N-heteroaryl sulfonamides. researchgate.net While the direct coupling of sulfonamides can be challenging due to their lower nucleophilicity compared to amines, significant progress has been made. google.com

Key developments in this area include:

Palladium-Catalyzed Buchwald-Hartwig Amination: This has become a cornerstone of C-N bond formation. While initially challenging for sulfonamides, the development of specialized ligands and reaction conditions has enabled the efficient coupling of sulfonamides with aryl halides and triflates.

Copper-Catalyzed Ullmann Condensation: Copper-based systems have proven effective for the N-arylation of sulfonamides, often with a broader substrate scope for weakly nucleophilic amines compared to early palladium systems.

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a cost-effective and efficient alternative for C-N bond formation. Photosensitized nickel catalysis, for example, allows for the coupling of sulfonamides with aryl electrophiles under mild conditions. researchgate.net

N-H Functionalization Techniques

The functionalization of the N-H bonds within the sulfonamide groups of the cyclotriazadisulfonamide scaffold presents a direct avenue for analog synthesis. This allows for the introduction of various substituents to fine-tune the compound's properties.

N-Alkylation: The alkylation of sulfonamide N-H bonds is a common transformation. This can be achieved using alkyl halides in the presence of a base. For complex molecules, selective alkylation can be challenging, but modern methods offer improved control.

N-Arylation: As discussed in the C-N cross-coupling section, methods like the Buchwald-Hartwig and Ullmann reactions can be applied to the N-H bonds of sulfonamides to introduce aryl groups.

Late-Stage Functionalization: Recent advances have focused on the "late-stage" functionalization of complex molecules, which is highly relevant for modifying a pre-formed cyclotriazadisulfonamide core. nih.gov These methods often proceed via the generation of reactive intermediates from the sulfonamide group itself. For example, primary sulfonamides can be converted to sulfinate salts, which can then be trapped with a variety of electrophiles. Another strategy involves the photocatalytic generation of sulfonyl radicals from N-sulfonylimines, which can then participate in further reactions. nih.govnih.gov

C-H Amination Reactions

C-H amination reactions offer a highly atom-economical and efficient way to form C-N bonds by directly converting a C-H bond into a C-N bond, bypassing the need for pre-functionalized starting materials. google.com These methods are particularly powerful for the synthesis of complex nitrogen-containing molecules.

Relevant C-H amination strategies for sulfonamide synthesis include:

Intramolecular C-H Amination: This is often used to construct heterocyclic rings. For instance, the Hofmann-Löffler-Freytag reaction and its metal-catalyzed variants can be used to cyclize N-halo-sulfonamides.

Intermolecular C-H Amination: This involves the reaction of a substrate containing a C-H bond with a nitrogen source, such as a sulfonyl azide (B81097) or a sulfonamide itself. google.com Palladium-catalyzed intermolecular allylic C-H amination, for example, allows for the coupling of sulfonamides with olefins.

Enzyme-Catalyzed C-H Amination: Biocatalysis is emerging as a powerful tool for selective C-H functionalization. Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze C-H amination reactions with sulfonyl azides. google.com

Mechanistic Elucidation of Cyclotriazadisulfonamide Hcl S Biological Activity

Identification of Primary Cellular Targets and Binding Dynamics

The inhibitory effects of Cyclotriazadisulfonamide (B1668197) HCl are not broad-spectrum but are instead focused on specific molecular components involved in protein trafficking.

Specific Interaction with Human Cluster of Differentiation 4 (CD4) Receptor

Cyclotriazadisulfonamide HCl was initially identified for its ability to down-modulate the human CD4 receptor, a type I transmembrane protein crucial for the function of T-helper cells and the primary receptor for HIV entry into host cells. nih.govnih.govlongdom.org CADA's effect is highly selective for human CD4 (huCD4), significantly reducing its cell surface expression without affecting a wide array of other cellular receptors. medchemexpress.comnih.gov This specificity is a key characteristic of its mechanism. The down-modulation of the CD4 receptor by CADA is a reversible process; upon removal of the compound, the expression of CD4 on the cell surface returns to normal levels. nih.gov

Recognition and Binding to N-Terminal Signal Peptides

The selectivity of this compound for proteins like CD4 is rooted in its interaction with their N-terminal signal peptides (SPs). nih.govnih.govplos.org These short amino acid sequences direct newly synthesized proteins to the endoplasmic reticulum (ER) for entry into the secretory pathway. nih.govplos.org CADA directly binds to the SP of the human CD4 preprotein. nih.govplos.org The hydrophobic core of the huCD4 SP is the primary region for this interaction, with the presence of charged residues in the N-terminal part of the mature protein enhancing the sensitivity to CADA. nih.gov Research has shown that specific amino acid pairs, such as L14/Q15 and L19/P20, within the hydrophobic core of the SP are critical for this sensitivity. nih.gov This SP-dependent binding is the basis for CADA's selective inhibition. nih.govnih.gov

Inhibition of the Sec61 Translocon Complex

The Sec61 translocon is a universally conserved protein-conducting channel in the ER membrane that facilitates the translocation of proteins from the cytosol into the ER. nih.govplos.org While CADA interacts with the signal peptide, its ultimate inhibitory action occurs at the Sec61 translocon. nih.govmedchemexpress.comnih.gov By binding to the SP of a nascent polypeptide chain, CADA appears to lock the SP within the Sec61 channel in an intermediate, possibly folded, conformation. nih.govplos.orgnih.gov This action stabilizes the closed state of the translocon's plug domain, preventing the opening of the pore required for protein translocation. nih.gov It is important to note that CADA does not appear to prevent the initial targeting of the ribosome-nascent chain complex to the translocon but rather interferes with a subsequent step in the translocation process. nih.gov

Cellular and Molecular Consequences of Target Modulation

The interaction of this compound with its targets initiates a cascade of cellular events that ultimately prevent the proper maturation and localization of the affected proteins.

Impairment of Co-Translational Protein Translocation into the Endoplasmic Reticulum (ER)

The primary consequence of CADA's action is the inhibition of co-translational translocation, the process where a protein is moved across the ER membrane as it is being synthesized. medchemexpress.complos.orgnih.gov By arresting the signal peptide within the Sec61 channel, CADA effectively blocks the entry of the remainder of the nascent polypeptide chain into the ER lumen. nih.govnih.govplos.org This inhibition is highly selective, primarily affecting proteins whose signal peptides are recognized by CADA, such as human CD4 and, to a lesser extent, sortilin. nih.govkuleuven.be This prevents these proteins from continuing along the secretory pathway to their final destinations, such as the cell surface. nih.govplos.org

Diversion to Cytosolic Proteasomal Degradation Pathways

When a protein fails to correctly translocate into the ER, it becomes a mislocalized protein in the cytosol. The cell has quality control mechanisms to deal with such aberrant proteins. In the case of CADA-inhibited translocation, the stalled precursor protein is routed to the cytosol for degradation by the proteasome. nih.govlongdom.orgplos.org The ubiquitin-proteasome system is the major pathway for the degradation of most cellular proteins, including abnormal and mislocalized ones. nih.gov By preventing ER entry, CADA essentially flags the targeted proteins for destruction in the cytoplasm. nih.govplos.org

Selective Down-Modulation of Specific Cell Surface Proteins

This compound (CADA) is a synthetic macrocycle that has been identified as a potent inhibitor of the replication of the human immunodeficiency virus (HIV). kuleuven.be Its antiviral activity stems from its ability to down-modulate the cell surface expression of the human CD4 glycoprotein, which is the primary receptor for HIV entry. kuleuven.benih.gov This down-modulation is not a result of interaction with viral components, but rather a direct effect on the host cell's protein expression machinery. nih.gov The compound specifically interferes with the co-translational translocation of the human CD4 pre-protein into the endoplasmic reticulum (ER) in a signal peptide-dependent manner. nih.govmedchemexpress.com CADA is thought to bind to the signal peptide of the nascent CD4 protein, locking it within the Sec61 translocon channel and leading to its subsequent degradation by the proteasome. nih.gov This selective targeting of CD4 protein biogenesis results in a significant and reversible reduction of CD4 on the cell surface. nih.govmedchemexpress.com

Broadening of Mechanistic Insights to Additional Biological Systems

Further research has expanded the understanding of CADA's mechanism beyond its effects on CD4, revealing a broader impact on the immune system and the expression of other transmembrane proteins.

Immunomodulatory Effects on T Lymphocyte Activation and Proliferation

Given that the CD4 receptor is crucial for T cell activation, CADA's ability to down-modulate this receptor suggests potential immunomodulatory properties. kuleuven.benih.gov Studies have demonstrated that CADA can inhibit the proliferation of lymphocytes in response to various stimuli, including allogeneic major histocompatibility complex molecules in a mixed leukocyte reaction (MLR), as well as stimulation by CD3/CD28 beads, phytohemagglutinin, and anti-CD3 antibodies. nih.govnih.gov This immunosuppressive effect is observed in both CD4+ and CD8+ T cell subpopulations, with a surprisingly more pronounced effect on CD8+ T cells. nih.govnih.gov The inhibition of T cell activation by CADA is also characterized by a reduction in the secretion of various cytokines. nih.gov

Targeting of Other Transmembrane Proteins

The inhibitory action of CADA is not limited to the CD4 receptor. A proteomics-based survey has identified several other transmembrane proteins as substrates for CADA, indicating a selective but not exclusive targeting mechanism. These proteins include:

Thyrotropin Receptor (TSHR): While direct down-modulation of TSHR by CADA is a subject of ongoing investigation, the compound's general mechanism of interfering with the translocation of signal peptide-containing proteins suggests a potential for such an interaction.

4-1BB (CD137): CADA has been shown to directly down-modulate the expression of 4-1BB (CD137), a key survival factor for activated CD8+ T cells. nih.govnih.gov Similar to its effect on CD4, CADA inhibits the co-translational translocation of 4-1BB into the ER in a signal peptide-dependent manner, thereby blocking its biosynthesis. nih.govnih.gov This finding helps to explain the significant immunosuppressive effect of CADA on CD8+ T cells. nih.gov

Sortilin: The sorting receptor sortilin has been identified as a secondary substrate of CADA. kuleuven.benih.gov Sortilin is a type 1 transmembrane protein involved in protein sorting and trafficking. nih.gov CADA treatment leads to a reduction in sortilin expression, although to a lesser extent than its effect on CD4. kuleuven.be

The table below summarizes the transmembrane proteins targeted by this compound and the observed effects.

| Target Protein | Effect of CADA | Key Findings |

| CD4 | Down-modulation | Primary target; inhibits co-translational translocation into the ER, leading to reduced cell surface expression and anti-HIV activity. nih.govnih.gov |

| 4-1BB (CD137) | Down-modulation | Inhibits co-translational translocation, suppressing activated CD8+ T cell survival and contributing to immunosuppressive effects. nih.govnih.gov |

| Sortilin | Down-modulation | Secondary substrate; involved in protein sorting and trafficking. kuleuven.benih.gov |

| ERLEC1 | Substrate | Identified as a substrate in proteomic studies. medchemexpress.com |

| PTK7 | Substrate | Identified as a substrate in proteomic studies. medchemexpress.com |

| DNAJC3 | Down-modulation | Chaperone involved in ER stress; its reduction by CADA can modulate the compound's overall activity. nih.govresearchgate.net |

Reversible Nature of Receptor Down-Regulation

A crucial aspect of CADA's biological activity is the reversible nature of its effects. The down-modulation of the CD4 receptor, for instance, is not permanent. Upon cessation of CADA treatment, the cellular expression of CD4 has been shown to rapidly return to normal levels in vitro. nih.gov This reversibility is a significant characteristic, suggesting that the compound does not cause a permanent alteration of the cellular machinery and that its immunomodulatory and other effects can be controlled by its presence.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cyclotriazadisulfonamide Hcl

Elucidation of Key Structural Determinants for Biological Potency

The biological activity of cyclotriazadisulfonamide (B1668197) derivatives is intricately linked to specific structural features. Through extensive synthetic efforts and biological testing, researchers have pinpointed the key molecular determinants responsible for their potency.

Influence of Tail Group Steric and Hydrophobic Properties

The nature of the "tail group" attached to the central macrocycle plays a pivotal role in the activity of cyclotriazadisulfonamide analogues. SAR and QSAR studies have consistently highlighted the importance of this group's steric bulk and hydrophobicity for potent biological activity. nih.govresearchgate.net

Initial investigations involved the synthesis of numerous analogues where the original benzyl (B1604629) tail of CADA was replaced with a variety of alkyl, acyl, alkoxycarbonyl, and aminocarbonyl substituents. nih.gov A QSAR study emphasized that a relatively large and hydrophobic tail group is essential for achieving high CD4 down-modulation and, consequently, potent anti-HIV activity. researchgate.net This has led to the hypothesis that the tail group may be crucial for anchoring the molecule, possibly to the hydrophobic lateral gate of the translocon, a key component in protein translocation. researchgate.net Three-dimensional QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have further substantiated that the steric bulk of the tail group is a primary determinant of CD4 down-modulation potency. nih.gov

Table 1: Influence of Tail Group Modifications on CADA Analogue Activity This table is illustrative and based on general findings from SAR studies.

| Tail Group | General Size | Hydrophobicity | Relative Potency |

|---|---|---|---|

| Benzyl | Large | High | High |

| Small Alkyl | Small | Low | Low |

| Long Alkyl | Large | High | Moderate to High |

| Acyl | Varies | Varies | Varies |

Role of Sidearm Substituents and Electronic Effects (e.g., Electron-Donating Groups)

The two benzenesulfonyl "sidearms" of the cyclotriazadisulfonamide scaffold are also critical for its biological activity. Modifications to these aromatic rings have revealed the significant impact of electronic effects on potency.

A key finding from QSAR studies is that the presence of electron-donating groups at the para positions of the benzenesulfonyl sidearms enhances the potency of the analogues. researchgate.net Conversely, the introduction of electron-withdrawing groups on an aromatic ring generally decreases the activity of certain inhibitors. nih.gov This suggests that increased electron density in the sidearms is favorable for the interaction with its biological target.

Interestingly, subsequent research has shown that unsymmetrical analogues, which possess two different sidearms, can exhibit even greater potency than their symmetrical counterparts. researchgate.net For instance, an unsymmetrical analogue with one p-methylbenzenesulfonyl (tosyl) group and one p-methoxybenzenesulfonyl side arm was found to be a more potent CD4 down-modulator than the symmetrical analogues containing two of either group. researchgate.net

Table 2: Effect of Sidearm Substituents on CADA Analogue Potency

| Sidearm 1 Substituent (para-position) | Sidearm 2 Substituent (para-position) | Electronic Effect | Relative Potency |

|---|---|---|---|

| Methyl (CH₃) | Methyl (CH₃) | Electron-Donating | High |

| Methoxy (OCH₃) | Methoxy (OCH₃) | Electron-Donating | High |

| Methyl (CH₃) | Methoxy (OCH₃) | Electron-Donating | Very High |

| Hydrogen (H) | Hydrogen (H) | Neutral | Moderate |

Conformational Analysis of the Central 12-Membered Ring

X-ray crystallographic studies of CADA and several of its analogues have demonstrated that the central 12-membered ring consistently adopts the same major conformation in the solid state. nih.gov This suggests a degree of conformational rigidity, which is often a desirable trait in drug design as it reduces the entropic penalty upon binding to a target. For the purposes of 3D-QSAR modeling, the solid-state structure of CADA was energy-minimized and used as a template to generate the structures of other analogues, which were then similarly minimized and aligned. nih.gov The stability of this conformation across multiple potent analogues underscores its importance for biological activity. The study of medium-sized rings (8-11 members) and large rings (12 members and above) often reveals complex conformational landscapes due to a higher degree of freedom compared to smaller rings. slideshare.netsaskoer.cadalalinstitute.com However, the consistent conformation observed for the CADA scaffold suggests a well-defined and energetically favorable arrangement of the molecule.

Correlation Between Chemical Structure and Observed Biological Responses

The biological effects of Cyclotriazadisulfonamide HCl and its derivatives are a direct consequence of their chemical structures. The following sections detail the relationship between structural modifications and specific biological outcomes.

Relationship to CD4 Down-Modulation Potency and Anti-HIV Activity

A hallmark of the cyclotriazadisulfonamide class of compounds is their ability to down-modulate the CD4 receptor, which is the primary receptor for HIV entry into T-cells. medchemexpress.comnih.gov Extensive research has established a direct and strong correlation between the potency of a CADA analogue to down-modulate CD4 and its ability to inhibit HIV-1 replication. nih.govnih.gov

Studies involving more than 25 CADA derivatives have shown that their 50% inhibitory concentrations (IC₅₀) for CD4 down-modulation closely mirror their 50% effective concentrations (EC₅₀) in antiviral assays against HIV-1 and Simian Immunodeficiency Virus (SIV). medchemexpress.comnih.gov This close relationship strongly indicates that the antiviral mechanism of these compounds is primarily due to the reduction of CD4 expression on the cell surface. nih.gov The steric bulk of the tail group and, to a lesser extent, the sidearms are the main determinants of CD4 down-modulation potency. nih.gov

Table 3: Correlation of CD4 Down-Modulation and Anti-HIV-1 Activity for Selected CADA Analogues Data is representative of findings in the literature.

| Compound | CD4 Down-Modulation IC₅₀ (µM) | Anti-HIV-1 EC₅₀ (µM) |

|---|---|---|

| CADA | ~0.4 | ~0.7 |

| Potent Analogue | < 0.4 | < 0.7 |

| Weak Analogue | > 10 | > 10 |

Determinants of Signal Peptide Sensitivity to this compound

The molecular mechanism underlying CD4 down-modulation by CADA involves its interaction with the signal peptide of the nascent CD4 protein during its synthesis and translocation into the endoplasmic reticulum. nih.gov CADA has been shown to be a selective inhibitor of co-translational protein translocation. frontiersin.org

The sensitivity of a protein to CADA is determined by the specific sequence of its signal peptide. nih.gov The CADA-sensitive region of human CD4 (hCD4) is primarily composed of the hydrophobic core of its signal peptide. nih.gov However, the presence of charged residues in the N-terminal part of the mature protein can enhance this sensitivity. nih.gov This explains the species-specific activity of CADA; for example, murine CD4 (mCD4) is not affected by the compound, which is attributed to a lack of significant binding of CADA to the mCD4 signal peptide. frontiersin.org This selective interaction with the signal peptide locks the pre-protein in an intermediate state within the Sec61 translocon channel, leading to its eventual degradation by the proteasome. nih.gov

Development and Application of QSAR Models

To move beyond qualitative descriptions and to numerically correlate the structural features of cyclotriazadisulfonamide analogs with their biological potency, researchers employ sophisticated QSAR models. These computational tools are vital for predicting the activity of newly designed compounds, thereby saving significant time and resources in the drug development pipeline. Among the most powerful of these are the three-dimensional QSAR (3D-QSAR) methods, which consider the molecule's properties in three-dimensional space.

Research on a series of cyclotriazadisulfonamide analogues has utilized these advanced techniques to build predictive models. nih.govacs.org These studies have been crucial in identifying the key molecular attributes that govern the compounds' ability to modulate the CD4 receptor, a critical step in HIV entry into host cells. nih.govplos.org The primary findings from these 3D-QSAR models indicate that the steric bulk of the tail group, and to a lesser degree the sidearms of the molecule, are the main determinants of their CD4 down-modulating potency. nih.govacs.org

Two of the most prominent 3D-QSAR methods employed in these analyses are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Comparative Molecular Field Analysis (CoMFA) for 3D-QSAR

CoMFA is a foundational 3D-QSAR technique that evaluates the steric (shape and size) and electrostatic (charge distribution) fields of a set of aligned molecules. It correlates these 3D fields with the molecules' biological activities to generate a predictive model. The results are often visualized as contour maps, which highlight regions where modifications to the molecule would likely increase or decrease its potency.

For series of sulfonamide-based inhibitors, CoMFA models have demonstrated significant predictive power. In a representative study on analogous sulfonamide derivatives, a CoMFA model was developed that yielded robust statistical validation. researchgate.net The model's strength is indicated by its high cross-validated correlation coefficient (q²), which measures internal predictive ability, and its non-cross-validated correlation coefficient (r²), which shows the fit of the model to the data.

Key Findings from CoMFA Contour Maps:

Steric Fields: The analysis typically reveals specific areas where bulky substituents are favored (often shown as green contours) and areas where they are disfavored (yellow contours). This aligns with the general findings for CADA analogues, where the steric bulk of certain molecular regions is a principal driver of activity. nih.govacs.org

Electrostatic Fields: The electrostatic maps indicate regions where positive charge enhances activity (blue contours) and where negative charge is beneficial (red contours). For sulfonamide inhibitors, these maps can highlight the importance of electronegative atoms in specific positions for interacting with the biological target.

The statistical results from a CoMFA study on a series of HIV protease inhibitors with a sulfonamide-related structure provide a clear example of the model's robustness. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.637 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.991 | Shows a very strong correlation between the predicted and observed activities. |

| Optimal No. of Components | 5 | The number of latent variables that gives the best predictive model. |

| Steric Contribution | 45.7% | The percentage of the variance in activity explained by the steric field. |

| Electrostatic Contribution | 54.3% | The percentage of the variance in activity explained by the electrostatic field. |

Comparative Molecular Similarity Indices Analysis (CoMSIA) for 3D-QSAR

CoMSIA is an extension of CoMFA that provides a more detailed analysis by calculating additional physicochemical fields. Besides steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This multi-faceted approach often leads to contour maps that are easier to interpret and can provide a more nuanced understanding of the SAR. nih.gov

For sulfonamide-based inhibitors, CoMSIA models frequently offer improved statistical significance and a more comprehensive picture of the molecular interactions required for high potency. nih.gov

Key Findings from CoMSIA Contour Maps:

Hydrophobic Fields: These maps identify regions where hydrophobic (lipophilic) groups would enhance activity (e.g., yellow contours) and where hydrophilic groups are preferred (e.g., white or grey contours).

Hydrogen Bond Fields: The analysis highlights where hydrogen bond donors (e.g., cyan contours) and hydrogen bond acceptors (e.g., purple or magenta contours) are crucial for binding to the target receptor.

A CoMSIA model for a series of mercaptobenzenesulfonamide HIV-1 inhibitors illustrates the high predictive power of this method. nih.gov The statistical parameters underscore the model's reliability for guiding the design of new, more effective compounds.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.719 | Indicates strong internal predictive power. |

| r² (Non-cross-validated r²) | 0.932 | Shows a high correlation between predicted and observed activities. |

| Optimal No. of Components | 6 | The number of latent variables used in the final model. |

| Field Contributions | Varies | The model considers steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. |

By integrating the insights from both CoMFA and CoMSIA, medicinal chemists can develop a comprehensive 3D-QSAR model. These models serve as a powerful guide for the rational design of novel Cyclotriazadisulfonamide derivatives, optimizing their structure to achieve enhanced therapeutic activity.

In Vitro Research Paradigms for Cyclotriazadisulfonamide Hcl

Cell-Based Assays for Target Engagement and Functional Outcomes

Cell-based assays are indispensable tools in drug discovery and development, offering insights into a compound's biological effects in a physiologically relevant context. news-medical.netsigmaaldrich.com For Cyclotriazadisulfonamide (B1668197) HCl, these assays have been crucial in identifying its molecular targets and characterizing its functional consequences.

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, including cells. nih.govcytometry.org It has been instrumental in demonstrating the primary mechanism of action of Cyclotriazadisulfonamide HCl, which is the down-modulation of specific cell surface receptors. nih.govnih.gov

Notably, research has consistently shown that this compound significantly and selectively reduces the cell surface expression of the human CD4 receptor. nih.govmedchemexpress.com The CD4 protein is a critical co-receptor for the entry of the Human Immunodeficiency Virus (HIV) into T-cells. nih.govnih.gov Studies using flow cytometry have quantified this effect, showing that CADA can decrease the amount of cell surface CD4 without affecting the expression of other cellular receptors. medchemexpress.com For instance, in monocyte-derived dendritic cells (MO-DCs), CADA exhibited an EC₅₀ of 0.4 μg/mL for CD4 down-modulation, and treatment with 10 μg/mL of CADA resulted in an 83% reduction in cell surface CD4. medchemexpress.com This effect is reversible, with CD4 expression returning to normal levels after the compound is removed. nih.gov The down-modulation of CD4 by CADA has been observed across different cell types, including T-cells and CHO cells engineered to express human CD4. medchemexpress.comnih.gov

While the primary focus has been on CD4, the selectivity of this compound has been a key area of investigation. Studies have also explored its effects on other receptors, such as the Thyroid-Stimulating Hormone Receptor (TSHR), although the down-modulation of CD4 and the related protein sortilin remain the most well-documented effects. medchemexpress.comnih.gov

The ability of this compound to down-modulate the CD4 receptor directly translates to its potent antiviral activity against HIV-1. nih.govnih.gov This has been extensively studied using relevant cell lines, such as the human T-cell line MT-4. medchemexpress.comebi.ac.uk In these assays, MT-4 cells are infected with HIV-1 in the presence of varying concentrations of the compound, and the inhibition of viral replication is measured.

This compound has demonstrated significant efficacy in preventing HIV-1 infection in MT-4 cells, with an effective concentration (EC₅₀) of 0.7 µg/mL. medchemexpress.com The antiviral potency of CADA and its analogs has been shown to directly correlate with their ability to down-modulate the CD4 receptor, further solidifying this as its primary mechanism of antiviral action. nih.gov The compound is active against a broad range of HIV strains and is effective in various cell types, including T-cells, monocytes, and dendritic cells. nih.gov

Beyond its antiviral effects, this compound has demonstrated immunomodulatory properties by inhibiting the activation and proliferation of lymphocytes. nih.govnih.gov This has been investigated using in vitro models of T-cell activation, such as stimulation with anti-CD3/CD28 beads or phytohemagglutinin (PHA). nih.gov

In these studies, CADA was found to suppress the proliferation of both CD4+ and CD8+ T-cells, with a particularly prominent effect on the CD8+ subpopulation. nih.govnih.gov This immunosuppressive activity is linked to the down-modulation of not only CD4 but also the 4-1BB (CD137) receptor, a key survival factor for activated CD8+ T-cells. nih.gov The inhibition of lymphocyte proliferation by CADA is characterized by reduced secretion of various cytokines and decreased levels of activation markers like CD25. nih.govnih.gov

Table 1: Effect of this compound on Lymphocyte Proliferation

| Activation Model | Cell Type | Outcome | Reference |

| Anti-CD3/CD28 beads | Human PBMCs | Inhibition of proliferation | nih.gov |

| Phytohemagglutinin (PHA) | Human PBMCs | Inhibition of proliferation | nih.gov |

| Mixed Lymphocyte Reaction | Human PBMCs | Inhibition of proliferation | nih.govnih.gov |

This table is interactive. Click on the headers to sort.

Recent research has expanded the scope of this compound's activity to the realm of oncology, specifically focusing on its ability to interfere with progranulin signaling. nih.govnih.gov Progranulin is a growth factor that can promote the proliferation of cancer stem cells, and its activity is mediated through its receptor, sortilin. nih.govnih.gov

This compound and its analogs have been shown to down-modulate the expression of sortilin. nih.govnih.gov In cell-based assays using breast cancer cell lines such as MCF7 (ERα-positive) and MDA-MB-231 (ERα-negative), CADA compounds were able to inhibit progranulin-induced mammosphere formation. nih.gov Mammosphere formation is an in vitro measure of the activity of breast cancer stem cells. The addition of CADA analogs significantly reduced the increase in mammosphere formation stimulated by progranulin. nih.gov This suggests that by reducing sortilin expression, CADA can block the pro-proliferative effects of progranulin on breast cancer stem cells. nih.govnih.gov

Table 2: Inhibition of Progranulin-Induced Mammosphere Formation by CADA Analogs

| Cell Line | CADA Analog | Effect | Reference |

| MCF7 | VGD071 | Significant inhibition | nih.gov |

| MCF7 | TL020 | Significant inhibition | nih.gov |

| MCF7 | TL023 | Significant inhibition | nih.gov |

| MDA-MB-231 | VGD071 | Significant inhibition | nih.gov |

| MDA-MB-231 | TL020 | Significant inhibition | nih.gov |

This table is interactive. Click on the headers to sort.

Biochemical and Cell-Free Systems for Mechanistic Dissection

To gain a more granular understanding of the molecular mechanisms underlying the effects of this compound, researchers have employed biochemical and cell-free systems. These approaches allow for the study of specific molecular interactions in a controlled environment, free from the complexity of a whole cell.

A key breakthrough in understanding how this compound down-modulates CD4 expression came from in vitro translation and translocation experiments. medchemexpress.com These cell-free assays demonstrated that CADA inhibits the co-translational translocation of human CD4 into the endoplasmic reticulum (ER) lumen. nih.govmedchemexpress.com This process is dependent on the signal peptide of the nascent CD4 protein. nih.govmedchemexpress.com

Essentially, as the CD4 protein is being synthesized by ribosomes, it is normally threaded through a channel in the ER membrane called the Sec61 translocon. medchemexpress.com this compound is believed to interfere with this process, acting as a selective inhibitor of the Sec61 translocon for a specific subset of proteins, including CD4 and 4-1BB. nih.govmedchemexpress.com This inhibition of translocation leads to the newly synthesized protein being degraded, ultimately resulting in reduced expression on the cell surface.

Direct Ligand-Target Binding Studies

Understanding the interaction between a small molecule and its cellular target is fundamental to characterizing its mechanism of action. For Cyclotriazadisulfonamide, direct ligand-target binding studies are crucial for confirming its engagement with the Sec61 translocon. While specific biophysical assays like Surface Plasmon Resonance (SPR) are not extensively detailed in the available literature for CADA itself, the principle of direct binding is the conceptual foundation of its described mechanism.

The core of CADA's activity is its binding to the Sec61 channel, which subsequently interferes with the processing of a select group of proteins. nih.gov This selective inhibition suggests a specific binding pocket or conformational state of the translocon that is recognized by CADA. The interaction is potent, with downstream effects observed at submicromolar concentrations. medchemexpress.comnih.gov

To facilitate the study of these binding events, fluorescently labeled analogs of CADA have been developed. nih.gov These probes allow for the simultaneous visualization and tracking of the compound in relation to its target receptor within cellular systems. Such tools are invaluable for confirming target engagement directly and for studying the dynamics of receptor modulation in real-time. nih.gov The binding is characterized as reversible; upon removal of the compound, the expression of its primary target, the CD4 receptor, is rapidly restored to normal levels. nih.gov The stabilization of the ligand at the target interface is likely governed by a combination of hydrogen bonding and optimized hydrophobic interactions, which are key determinants of binding affinity and efficacy for drug-like molecules. plos.org

Proteomic Profiling for Identification of Substrates

To identify the full range of proteins affected by Cyclotriazadisulfonamide, researchers have utilized advanced proteomic techniques. These unbiased, large-scale analyses provide a comprehensive view of the cellular proteins whose expression levels are altered by the compound, thereby revealing its substrate selectivity.

A key study employed a quantitative proteomic approach using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) combined with quantitative mass spectrometry. nih.gov This investigation was performed on the crude membrane fraction of human T-lymphoid (SUP-T1) cells, which express high levels of CD4. nih.gov The results of this analysis confirmed the high substrate selectivity of CADA, demonstrating that only a very small subset of membrane proteins is depleted upon treatment. nih.gov

The primary and most sensitive substrate identified was human CD4 (huCD4), consistent with CADA's initial discovery as a potent HIV entry inhibitor. medchemexpress.comnih.gov Beyond CD4, the proteomic screen and subsequent validation identified several other proteins as substrates for CADA, albeit with generally lower sensitivity. nih.govnih.gov These findings underscore that CADA's effect is not general to all protein translocation but is specific to proteins possessing a particular type of signal peptide. nih.gov

| Substrate Protein | Protein Function/Classification | Observed Effect of CADA | Supporting Evidence |

|---|---|---|---|

| Human CD4 (huCD4) | Type I Integral Membrane Protein; Primary HIV Receptor | Down-modulation; Inhibition of co-translational translocation. Most sensitive substrate. | Proteomics, Western Blot, Flow Cytometry medchemexpress.comnih.gov |

| Sortilin (SORT) | Type I Membrane Glycoprotein; Multi-ligand receptor | Down-modulation; Identified as a secondary substrate with reduced sensitivity compared to huCD4. | Proteomics nih.gov |

| 4-1BB (CD137) | Type I Membrane Protein; T-cell co-stimulatory molecule | Down-modulation; Inhibition of protein biosynthesis in a signal peptide-dependent manner. | Flow Cytometry, Western Blot medchemexpress.comnih.gov |

| Endoplasmic Reticulum Lectin 1 (ERLEC1) | ER-associated degradation (ERAD) component | Down-modulation; Validated as an additional substrate. | Proteomics, Western Blot nih.gov |

| Inactive Tyrosine-protein Kinase 7 (PTK7) | Receptor protein tyrosine kinase | Down-modulation; Validated as an additional substrate. | Proteomics, Western Blot nih.gov |

| DnaJ Homolog Subfamily C Member 3 (DNAJC3) | Co-chaperone protein | Down-modulation; Validated as an additional substrate. | Proteomics, Western Blot nih.gov |

Western Blotting for Protein Expression and Processing Validation

Western blotting is an indispensable technique used to validate the findings from proteomic screens and to quantify changes in the expression of specific proteins. nih.gov This method allows for the confirmation of CADA's effect on its identified substrates by detecting their abundance in cell lysates after treatment.

In studies of Cyclotriazadisulfonamide, Western blot analysis was performed following the treatment of cells with the compound. nih.govnih.gov For instance, after identifying ERLEC1, PTK7, and DNAJC3 as potential substrates through proteomics, their depletion was explicitly confirmed via Western blotting. nih.gov Similarly, the down-modulatory effect of CADA on the 4-1BB receptor and the expression of other signaling-related proteins like CTPS1 in activated T cells were verified using this technique. nih.gov

The typical workflow involves lysing the cells in a buffer containing detergents (e.g., Nonidet P-40) and protease inhibitors to preserve the proteins. nih.gov The protein samples are then denatured, reduced, and separated by size using polyacrylamide gel electrophoresis (SDS-PAGE), often on precast gels (e.g., 4-12% Criterion XT Bis-Tris gels). nih.govnih.gov Following separation, the proteins are transferred to a solid membrane, such as nitrocellulose or PVDF. nih.gov This membrane is then blocked to prevent non-specific antibody binding and incubated with a primary antibody specific to the target protein. A secondary antibody conjugated to an enzyme is then used for detection, which generates a signal (e.g., chemiluminescence) that can be captured by an imaging system. nih.gov To ensure equal protein loading across samples, the expression of a housekeeping protein, such as clathrin, is typically measured as a control. nih.gov This semi-quantitative approach provides robust validation of CADA-induced changes in the expression of its target substrates.

Pre Clinical in Vivo Investigation of Cyclotriazadisulfonamide Hcl

Efficacy Evaluation in Relevant Disease Models

Anti-HIV Efficacy in Pre-clinical Animal Models

The synthetic macrocycle compound, cyclotriazadisulfonamide (B1668197) (CADA), was initially identified as a potent inhibitor of human immunodeficiency virus (HIV) replication. kuleuven.be Its antiviral power stems from its ability to down-modulate the CD4 receptor, which is the primary entry point for HIV into host cells. kuleuven.benih.gov CADA achieves this by inhibiting the translocation of the human CD4 protein into the endoplasmic reticulum. kuleuven.be

Animal models have been crucial in evaluating the potential of various antiretroviral therapies. Humanized mouse models, in particular, have been instrumental in studying HIV-1 infection and the efficacy of potential treatments. nih.govfrontiersin.org For instance, the SCID-hu Thy/Liv mouse model is highly susceptible to HIV infection and allows for the assessment of therapeutic efficacy. mdpi.com Studies in macaque models have also provided a basis for human clinical trials for pre-exposure prophylaxis (PrEP). plos.org While specific in vivo efficacy data for Cyclotriazadisulfonamide HCl in these models is not yet widely published, the established role of CADA in down-modulating CD4 makes it a compound of significant interest for further investigation in such pre-clinical settings. kuleuven.benih.gov

The development of long-acting antiretroviral agents is a key area of research, with studies in humanized mouse models demonstrating the efficacy of long-acting injectable monotherapies. nih.gov This highlights a potential avenue for the future development and evaluation of this compound formulations.

Anti-Cancer Efficacy in Xenograft Models (e.g., Triple-Negative Breast Cancer)

Patient-derived xenografts (PDXs) are increasingly recognized as valuable pre-clinical models for evaluating therapeutic responses in cancer, including triple-negative breast cancer (TNBC). nih.govnih.gov These models maintain the genomic and transcriptomic fidelity of the original tumors, offering a more predictive platform for testing drug efficacy. nih.gov TNBC is an aggressive subtype with limited treatment options, making the development of new therapies a priority. nih.govyoutube.com

While direct studies of this compound in TNBC xenograft models are not yet available in the public domain, the compound's known immunomodulatory effects suggest a potential role in cancer therapy. The investigation of drug sensitivities in both 2D and 3D culture conditions derived from PDX models has been shown to be crucial, as responses can differ significantly. nih.gov For example, some microtubule-targeting agents showed greater resistance in 3D mammosphere cultures compared to 2D cultures. nih.gov This underscores the importance of utilizing sophisticated pre-clinical models to accurately assess the potential of new anti-cancer agents like this compound.

The use of multi-omic analyses of PDXs treated with single agents and combinations has been employed to identify biomarkers and predict chemotherapy responses in TNBC. nih.gov This approach could be highly valuable in exploring the potential efficacy and mechanisms of action of this compound in this and other cancer types.

Immunomodulatory Effects in Animal Models

Cyclotriazadisulfonamide (CADA) has demonstrated significant immunomodulatory potential. kuleuven.be Its primary mechanism of action, the down-modulation of the CD4 receptor, is central to its immunomodulatory activity, as CD4 plays a critical role in T cell activation. kuleuven.benih.gov In vitro studies have shown that CADA inhibits lymphocyte proliferation and suppresses the secretion of various cytokines, including IL-2, IFN-γ, TNF-α, and IL-4. nih.gov

A key discovery has been the direct down-modulatory effect of CADA on 4-1BB (CD137), a survival factor for activated CD8+ T cells. nih.gov CADA blocks the biosynthesis of the 4-1BB protein by inhibiting its co-translational translocation into the endoplasmic reticulum in a signal peptide-dependent manner. nih.gov This effect is particularly prominent in the CD8+ T cell subpopulation. nih.gov

Animal models are critical for evaluating the in vivo relevance of these immunomodulatory effects. For instance, cyclophosphamide-induced immunosuppressed mouse models are used to assess the immunomodulatory activity of various compounds. nih.gov In such models, treatments that can alleviate immunosuppression, improve lymphocyte counts, and enhance immune responses are considered promising. nih.gov While specific studies on this compound in these models are pending, its known in vitro immunomodulatory properties strongly suggest its potential as a therapeutic agent for immunological disorders. nih.gov

Receptor Expression Modulation in Thyroid Models

Recent research has identified the thyrotropin (TSH) receptor (TSHR) as a potential target for cyclotriazadisulfonamide (CADA) compounds. nih.govnih.gov TSHR is a G protein-coupled receptor (GPCR) that contains a signal peptide, making it susceptible to inhibitors of the Sec61 translocon, the cellular machinery that CADA targets. nih.gov In Graves' disease, autoantibodies chronically activate the TSHR, leading to hyperthyroidism. nih.govnih.gov

A CADA analogue, VGD040, has been shown to decrease TSHR expression on the surface of cells. nih.govnih.govresearchgate.net This reduction in TSHR expression leads to a decrease in downstream signaling, including cyclic adenosine (B11128) monophosphate (cAMP) production and thyroglobulin secretion in human thyrocytes. nih.govnih.govresearchgate.net

Crucially, in vivo studies in BALB/c mice demonstrated that VGD040 decreased thyroid hormone secretion. nih.govnih.govresearchgate.net This provides proof-of-concept for using a CADA-based approach to reduce TSHR signaling as a potential treatment for Graves' hyperthyroidism. researchgate.net

Table 1: In Vitro and In Vivo Effects of VGD040 on TSHR

| Model System | Parameter Measured | Observed Effect | Reference |

| HEK-TSHR Cells | TSHR Surface Expression | Decreased | nih.govnih.govresearchgate.net |

| Human Thyrocytes | TSHR Surface Expression | Decreased | researchgate.net |

| Human Thyrocytes | cAMP Production | Decreased | nih.govnih.govresearchgate.net |

| Human Thyrocytes | Thyroglobulin Secretion | Decreased | nih.govnih.govresearchgate.net |

| BALB/c Mice | Thyroid Hormone Secretion | Decreased | nih.govnih.govresearchgate.net |

Methodological Considerations in Pre-clinical In Vivo Study Design

Selection of Appropriate Animal Models and Study Rationale

The selection of an appropriate animal model is a critical and intricate part of pre-clinical biomedical research. nih.gov The primary criterion is the resemblance between the animal species and humans in physiological and/or pathophysiological aspects. nih.gov Rodents, such as mice and rats, are frequently used due to their biological similarities to humans, ease of handling, and established laboratory rearing practices. nih.gov

For HIV research, non-human primate (NHP) models are considered one of the best due to their anatomical, physiological, and immunological similarities to humans. frontiersin.org Humanized mouse models, which contain functional human genes, cells, or tissues, are also invaluable, particularly for studying human-specific pathogens like HIV-1. frontiersin.org The SCID-hu and BLT mouse models, for example, can recapitulate key aspects of HIV-1 infection and are susceptible to the virus. frontiersin.org

In oncology research, particularly for diseases like triple-negative breast cancer, patient-derived xenograft (PDX) models are emerging as important pre-clinical tools. nih.gov These models are created by implanting tumor tissue from a patient into an immunodeficient mouse, thereby preserving the characteristics of the original tumor. nih.gov

The rationale for selecting a specific animal model also depends on factors such as the size of the animal, its lifespan, the availability of multiple sub-species, and the specific research question being addressed. nih.gov For instance, larger animals may be necessary for studies requiring frequent and larger volume sample collection. frontiersin.org Ultimately, the goal is to use models that have high predictive value for human outcomes to avoid high attrition rates in clinical drug development. uu.nl

Table 2: Common Animal Models in Pre-clinical Research

| Research Area | Common Animal Models | Key Rationale | Reference |

| HIV/AIDS | Non-Human Primates (e.g., Macaques) | Anatomical, physiological, and immunological similarity to humans. | frontiersin.org |

| Humanized Mice (e.g., SCID-hu, BLT) | Susceptibility to HIV-1 and ability to model human immune responses. | frontiersin.org | |

| Cancer (TNBC) | Patient-Derived Xenografts (PDX) | Recapitulate the complexity and heterogeneity of patient tumors. | nih.gov |

| General Biomedical | Rodents (Mice, Rats) | Biological similarity to humans, ease of handling, established protocols. | nih.gov |

Advanced Analytical Characterization of Cyclotriazadisulfonamide Hcl

Chromatographic Techniques for Compound Purity and Quantitative Determination

No specific methods for the chromatographic analysis of Cyclotriazadisulfonamide (B1668197) HCl were found in the public domain.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

There is no published research detailing the use of HPLC with UV/DAD detection for the purity assessment or quantitative determination of Cyclotriazadisulfonamide HCl.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Quadrupole Linear Ion Trap Mass Spectrometry (LC-QqLIT-MS)

While mass spectrometry has been used to characterize novel sulfonamides in general, specific LC-MS/MS or LC-QqLIT-MS methods for the quantitative analysis of this compound are not available in the literature.

HPLC with Fluorescence Detection (FLD)

No information exists in the reviewed literature on the application of HPLC with fluorescence detection for the analysis of this compound.

Spectrophotometric Methods for Quantitative Analysis

There are no specific spectrophotometric methods for the quantitative analysis of this compound reported in the scientific literature.

Strategies for Sample Preparation and Addressing Matrix Effects

As no quantitative methods for this compound in various matrices were found, there is no information available on sample preparation strategies or the mitigation of matrix effects.

Validation Parameters for Analytical Methodologies (e.g., Linearity, Sensitivity, Precision)

No published analytical method validation data, including linearity, sensitivity (LOD, LOQ), and precision, for the determination of this compound could be located.

Computational and Theoretical Studies of Cyclotriazadisulfonamide Hcl

Computational and theoretical chemistry have become indispensable tools in the study and development of therapeutic agents like Cyclotriazadisulfonamide (B1668197) (CADA) and its derivatives. These methods provide profound insights into the molecule's structure, its interaction with biological targets, and the rational design of more potent analogs.

Future Research Directions and Translational Potential of Cyclotriazadisulfonamide Hcl

Exploration of Novel Therapeutic Indications Beyond Current Scope

The foundational discovery of Cyclotriazadisulfonamide (B1668197) HCl as a down-modulator of the human CD4 receptor established its role as a potent HIV entry inhibitor. nih.govnih.gov This is achieved by selectively targeting the signal peptide of the CD4 pre-protein during its synthesis, leading to its degradation and reduced cell surface expression. nih.gov However, the immunomodulatory implications of this mechanism extend far beyond virology.

Recent studies have demonstrated that Cyclotriazadisulfonamide HCl also abrogates the upregulation of the 4-1BB (CD137) receptor, a crucial co-stimulatory molecule for activated T cells. nih.gov This dual down-modulatory effect on both CD4 and 4-1BB highlights its potential in treating a range of human immunological disorders. nih.gov The suppression of T lymphocyte activation and proliferation observed in vitro suggests its applicability in autoimmune diseases, where T cell-mediated inflammation is a key pathological feature. nih.gov Consequently, future research is anticipated to explore the efficacy of this compound and its analogs in preclinical models of conditions such as rheumatoid arthritis, asthma, and certain T-cell-driven cancers. nih.gov The compound's ability to suppress cytokine secretion and reduce levels of key signaling molecules like phosphoSTAT5 further supports its promise as a novel immunomodulatory agent. nih.gov

Continued Design of Analogs with Enhanced Pharmacological Properties

The core structure of this compound has proven to be a malleable scaffold for the generation of analogs with improved potency and pharmacological profiles. Structure-activity relationship (SAR) studies have been instrumental in guiding the rational design of new derivatives. These studies have revealed that both the "tail" and "sidearm" groups of the macrocycle play critical roles in its biological activity.

A significant body of work has focused on the synthesis and evaluation of a wide array of analogs with modifications at these positions. For instance, the replacement of the original benzyl (B1604629) tail with various alkyl, acyl, alkoxycarbonyl, and aminocarbonyl substituents has yielded compounds with a broad spectrum of CD4 down-modulating potency. acs.org Similarly, alterations to the toluenesulfonyl sidearms have led to the discovery of more potent compounds. acs.org One notable unsymmetrical analog, VGD020, demonstrated a significantly lower IC50 value of 46 nM, marking it as one of the most potent CADA compounds identified to date. nih.gov Another promising analog, CK147, which features a cyclohexylmethyl tail and a dimethylaminobenzenesulfonyl side arm, has also been highlighted for its potent activity. acs.org

Future design strategies will likely leverage computational modeling and a deeper understanding of the target-binding interactions to create analogs with optimized properties, such as enhanced target affinity, improved metabolic stability, and better pharmacokinetic profiles. The development of fluorescently labeled analogs has already proven valuable for mechanistic studies, and this approach will continue to be a vital tool. nih.gov

Advanced Investigations into the Molecular Basis of Selectivity

A key and fascinating aspect of this compound is its remarkable selectivity. It does not act as a general inhibitor of protein translocation but rather targets a specific subset of proteins. This selectivity is attributed to its interaction with the signal peptides of nascent polypeptide chains as they pass through the Sec61 translocon channel in the endoplasmic reticulum. nih.govnih.gov

This compound is understood to bind to the signal peptide, locking it in an intermediate conformation within the translocon, which ultimately leads to the proteasomal degradation of the mistranslocated protein. nih.gov While the signal peptides of CD4 and 4-1BB are known targets, the precise molecular determinants of this selective recognition are still under active investigation. nih.gov

Future research will undoubtedly employ advanced techniques such as cryo-electron microscopy and sophisticated molecular modeling to visualize the interaction between this compound, the signal peptide, and the translocon at an atomic level. nih.gov These studies will aim to elucidate the specific amino acid residues and conformational features of the signal peptides that confer sensitivity to the compound. Understanding this molecular "handshake" will be crucial for predicting other potential protein targets and for designing new analogs with tailored selectivity profiles.

Integration of Multi-Omics Approaches in Mechanistic Studies

To fully comprehend the cellular impact of this compound, a systems-level approach is necessary. The integration of multi-omics technologies, including proteomics, transcriptomics, and metabolomics, will provide a holistic view of the downstream consequences of its selective protein down-modulation. rsc.orgsymeres.com

Proteomic studies have already been instrumental in identifying 4-1BB as a target of this compound. nih.gov Future proteomic analyses will likely expand to different cell types and conditions to build a comprehensive map of the proteins affected by the compound. Transcriptomic analysis, on the other hand, can reveal compensatory changes in gene expression that occur in response to the down-modulation of specific proteins. nih.govnih.gov This could uncover novel signaling pathways and cellular processes that are influenced by this compound. Metabolomic studies could further illuminate the metabolic shifts that result from alterations in the proteome and transcriptome.

By integrating these multi-omics datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers of response, and uncover unexpected therapeutic opportunities or potential off-target effects. nih.gov

Development of Innovative Synthetic and Analytical Methodologies

The advancement of this compound and its analogs as therapeutic candidates is intrinsically linked to the development of efficient and versatile synthetic routes and robust analytical methods. The initial multi-step synthesis of this compound has been refined and adapted to produce a diverse library of analogs. acs.org More recent innovations in macrocyclization chemistry, such as ring-closing metathesis, palladium-catalyzed cross-coupling reactions, and modular strategies, offer new avenues for creating novel macrocyclic sulfonamides with greater efficiency and structural diversity. mdpi.comacs.org The development of methods for the synthesis of unsymmetrical and pyridine-fused analogs has already demonstrated the value of expanding the synthetic toolkit. nih.govnih.gov

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Cyclotriazadisulfonamide (CADA) analogs with high purity?

- Methodological Answer : CADA analogs require multi-step synthesis under inert atmospheres (e.g., nitrogen), with careful control of stoichiometry. For example, compound 51 (a CADA derivative) is synthesized by dissolving precursors in anhydrous dichloromethane (DCM), followed by slow addition of boron tribromide (BBr₃) and quenching with ammonium hydroxide (NH₄OH). Purification involves column chromatography (9:1 ethyl acetate/methanol) and vacuum drying .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using NMR (¹H/¹³C), IR, and mass spectrometry (MS). Ensure rigorous exclusion of moisture to prevent side reactions.

Q. How can researchers validate the selective CD4 down-modulation activity of CADA HCl in vitro?

- Methodological Answer : Use flow cytometry to quantify CD4 surface expression in T-cell lines (e.g., Jurkat) treated with CADA HCl. Dose-response studies (e.g., IC₅₀ determination) should include controls for non-specific cytotoxicity (e.g., MTT assays). CADA’s mechanism involves inhibiting co-translational translocation of CD4 by targeting its signal peptide, confirmed via radiolabeling nascent proteins and ER membrane fractionation .